Cas no 96-21-9 (1,3-Dibromo-2-propanol)

1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol structure
Nome do Produto:1,3-Dibromo-2-propanol
N.o CAS:96-21-9
MF:C3H6Br2O
MW:217.887139797211
MDL:MFCD00000216
CID:34842
PubChem ID:7287

1,3-Dibromo-2-propanol Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dibromopropan-2-ol
    • 1,3-Dibromo-2-hydroxypropane
    • 1,3-dibromo-2-propano
    • 1,3-Dibromo-isopropylalcohol
    • 1,3-Dibromopropanol
    • 1,3-Dibromopropylalcohol
    • 2-Hydroxy-1,3-dibromopropane
    • alpha,gamma-Dibromohydrin
    • alpha-Dibromohydrin
    • 1,3-Dibromo-2-propanol
    • 1,3-Dibromo-2-propanol (stabilized with Copper chip)
    • 1.3-Dibromo-2-propanol
    • α,α'-Dibromohydrin (stabilized with Copper chip)
    • Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
    • 1,3-Dibromohydrin
    • Glycerol 1,3-dibromohydrin
    • Glycerol a,g-dibromohydrin
    • NSC 636
    • a,g-Dibromohydrin
    • a-Dibromohydrin
    • 2-Propanol, 1,3-dibromo-
    • .alpha.-Dibromohydrin
    • Glycerol alpha,gamma-dibromohydrin
    • Glycerol-alpha,gamma-dibromohydrine
    • Glycerol alpha,gamma-dibromohydrine
    • 1,3-dibromo-propan-2-ol
    • 4L2X3X1FPT
    • .alpha.,.gamma.-Dibromohydrin
    • KIHQZLPHVZKELA-UHFFFAOYSA-N
    • Glycerol .alpha.,.gamma
    • 1,3-Dibromo-2-propanol (ACI)
    • Glycerol α,γ-dibromohydrin
    • α,γ-Dibromohydrin
    • α-Dibromohydrin
    • 1,3-Dibromo-2-propanol,95%
    • UNII-4L2X3X1FPT
    • Glycerol .alpha.,.gamma.-dibromohydrin
    • Glycerol .alpha.,.gamma.-dibromohydrine
    • DTXSID8059130
    • 4-01-00-01496 (Beilstein Handbook Reference)
    • NSC-636
    • 1,3-dibromo-2-propylalcohol
    • EN300-120032
    • Q27893167
    • methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
    • DIBROMO-2-PROPANOL, 1,3-
    • AKOS016010338
    • NSC636
    • 96-21-9
    • alpha,alpha'-Dibromohydrin
    • SCHEMBL39040
    • SY012889
    • NS00040476
    • DTXCID9048980
    • MFCD00000216
    • EINECS 202-489-8
    • DB-057629
    • CS-W014808
    • Glycerol alpha,alpha'-Dibromohydrin
    • 1,3-Dibromo-2-propanol, technical grade, 95%
    • D0187
    • BRN 1732074
    • 2-Propanol,3-dibromo-
    • 1,3-DBP
    • STR07916
    • WLN: E1YQ1E
    • MDL: MFCD00000216
    • Inchi: 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
    • Chave InChI: KIHQZLPHVZKELA-UHFFFAOYSA-N
    • SMILES: BrCC(CBr)O
    • BRN: 1732074

Propriedades Computadas

  • Massa Exacta: 215.87900
  • Massa monoisotópica: 215.87854
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 28
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 1.1
  • Superfície polar topológica: 20.2

Propriedades Experimentais

  • Cor/Forma: Colorless oily liquid with special odor.
  • Densidade: 2.136 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 82-83 °C/7 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
  • Índice de Refracção: n20/D 1.552(lit.)
  • Coeficiente de partição da água: dissolution
  • PSA: 20.23000
  • LogP: 1.13710
  • FEMA: 2691
  • Sensibilidade: Sensitive to heat and light
  • Solubilidade: Soluble in alcohol and ether, insoluble in water.

1,3-Dibromo-2-propanol Informações de segurança

  • Símbolo: GHS02 GHS06 GHS08
  • Pedir:warning
  • Palavra de Sinal:Danger
  • Declaração de perigo: H226,H301,H315,H319,H335,H351
  • Declaração de Advertência: P261,P281,P301+P310,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 1987 3/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 10-25-36/37/38-40
  • Instrução de Segurança: S16-S26-S36/37/39-S45
  • RTECS:UB0200000
  • Identificação dos materiais perigosos: T
  • Classe de Perigo:3.2
  • Condição de armazenamento:0-10°C
  • Frases de Risco:R10; R24/25; R36/37/38; R68
  • PackingGroup:III
  • Grupo de Embalagem:II
  • Termo de segurança:3.2

1,3-Dibromo-2-propanol Dados aduaneiros

  • CÓDIGO SH:2905590090
  • Dados aduaneiros:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,3-Dibromo-2-propanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM115967-100g
1,3-Dibromo-2-propanol
96-21-9 95%
100g
$204 2024-07-18
Enamine
EN300-120032-1.0g
1,3-dibromopropan-2-ol
96-21-9 95%
1g
$25.0 2023-06-08
Enamine
EN300-120032-25.0g
1,3-dibromopropan-2-ol
96-21-9 95%
25g
$204.0 2023-06-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
¥482 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CV363-5ml
1,3-Dibromo-2-propanol
96-21-9 95.0%(GC)
5ml
¥435.0 2023-09-02
Apollo Scientific
OR1061-1g
1,3-Dibromopropan-2-ol
96-21-9
1g
£20.00 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥202.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥104 2024-07-19
eNovation Chemicals LLC
Y1186219-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
$155 2023-09-02
Apollo Scientific
OR1061-5g
1,3-Dibromopropan-2-ol
96-21-9
5g
£57.00 2023-09-02

1,3-Dibromo-2-propanol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
Referência
Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route
Halling, Karen; Thomsen, Ib; Torssell, Kurt B. G., Liebigs Annalen der Chemie, 1989, (10), 985-90

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
Referência
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; dos Santos, Priscila F.; da Silva, Sara R. B.; Pereira, Vera Lucia P., Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 50 psi, rt
Referência
Synthesis of cationic cardiolipin analogs
Kasireddy, Krishnudu; Ali, Shoukath M.; Ahmad, Moghis U.; Choudhury, Sreeti; Chien, Pei-Yu; et al, Bioorganic Chemistry, 2005, 33(5), 345-362

Synthetic Routes 4

Condições de reacção
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine ,  Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ;  10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ;  15 min, rt
Referência
Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride
Rosenau, Thomas; Potthast, Antje; Kosma, Paul, Tetrahedron, 2002, 58(49), 9809-9815

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Thiourea Solvents: Acetonitrile ;  rt
1.2 Reagents: Bromine Solvents: Acetonitrile ;  0.8 h, rt
Referência
Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Tetrahedron, 2003, 59(43), 8509-8514

Synthetic Routes 6

Condições de reacção
Referência
Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrins
Bartnicki, E. W.; Castro, C. E., Biochemistry, 1969, 8(12), 4677-80

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  15 min, rt; 0.33 h, rt
Referência
A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst
Sharghi, Hashem; Eskandari, Mohammad Mehdi; Ghavami, Raoof, Journal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 8 h, 0 °C
1.2 Solvents: Water
Referência
The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors
Chen, Jing; Jiang, Cheng-Shi; Ma, Wen-Quan; Gao, Li-Xin; Gong, Jing-Xu; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referência
A new and efficient one-pot preparation of alkyl halides from alcohols
Camps, Francisco; Gasol, Vicens; Guerrero, Angel, Synthesis, 1987, (5), 511-12

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Alumina ,  Potassium bromide ;  3 d, 50 °C
Referência
Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions
dos Santos, Priscila Faustino; da Silva, Sara Raposo Benfica; da Silva, Fernanda Priscila Nascimento Rodrigues; Costa, Jeronimo da Silva; Inada, Jane Sayuri; et al, Green Chemistry Letters and Reviews, 2019, 12(4), 389-394

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, rt
Referência
Film thickness and insensitive electron transport layer materials for organic solar cells
, China, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Cuprate(2-), tetrabromo-, dilithium Solvents: Acetonitrile ;  reflux
Referência
Glycidyl tosylate
Bittman, Robert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ;  15 min, rt; 2.5 h, rt
Referência
Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromine
Sharghi, Hashem; Paziraee, Zahra; Niknam, Khodabakhsh, Bulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ;  2.5 h, rt
Referência
Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazine
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Synthesis, 2002, (11), 1519-1522

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrogen bromide ;  rt → 0 °C; 4 h, 0 °C
Referência
Preparation of bruguiesulfurol and its intermediates
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  18 h, rt
Referência
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
Davis, Owen A.; Bull, James A., Angewandte Chemie, 2014, 53(51), 14230-14234

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Phosphorus ,  Bromine
Referência
Glycerol α,γ-dibromohydrin
Braun, Geza, Organic Syntheses, 1934, , 42-4

Synthetic Routes 18

Condições de reacção
Referência
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

1,3-Dibromo-2-propanol Raw materials

1,3-Dibromo-2-propanol Preparation Products

1,3-Dibromo-2-propanol Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:96-21-9)1,3-Dibromo-2-propanol
Número da Ordem:sfd16394
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:96-21-9)1,3-Dibromo-2-propanol
Número da Ordem:1659744
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:00
Preço ($):discuss personally
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96-21-9)1,3-Dibromo-2-propanol
A845562
Pureza:99%/99%
Quantidade:100ml/500ml
Preço ($):178.0/540.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-21-9)1,3-Dibromo-2-propanol
1659744
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito